(1-(6-Chloropyridazin-3-yl)piperidin-4-yl)(4-phenylpiperazin-1-yl)methanone
Description
Properties
Molecular Formula |
C20H24ClN5O |
|---|---|
Molecular Weight |
385.9 g/mol |
IUPAC Name |
[1-(6-chloropyridazin-3-yl)piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C20H24ClN5O/c21-18-6-7-19(23-22-18)25-10-8-16(9-11-25)20(27)26-14-12-24(13-15-26)17-4-2-1-3-5-17/h1-7,16H,8-15H2 |
InChI Key |
YRXWSWYVKYAMPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=C3)C4=NN=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution on 6-Chloropyridazine
The chloropyridazine ring undergoes nucleophilic substitution with piperidin-4-ylmethanol under basic conditions. Key parameters include:
| Parameter | Conditions | Yield | Source |
|---|---|---|---|
| Solvent | Ethanol/Water (3:1) | 78% | |
| Base | Potassium carbonate | – | |
| Temperature | 80°C, 12 hours | – | |
| Catalyst | None | – |
This step produces 1-(6-chloropyridazin-3-yl)piperidin-4-ylmethanol , which is subsequently oxidized to the corresponding ketone.
Oxidation to Piperidin-4-ylmethanone
The methanol group is oxidized using Jones reagent (CrO3/H2SO4) to yield the methanone intermediate:
| Oxidizing Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| CrO3 in H2SO4 | Acetone | 0°C → 25°C | 65% |
| Pyridinium chlorochromate | DCM | 25°C | 58% |
Preparation of 4-Phenylpiperazin-1-yl Fragment
Buchwald-Hartwig Amination
4-Phenylpiperazine is synthesized via palladium-catalyzed coupling of piperazine with iodobenzene:
| Catalyst System | Ligand | Solvent | Yield |
|---|---|---|---|
| Pd2(dba)3 | BINAP | Toluene | 76% |
| Pd(OAc)2 | Xantphos | Dioxane | 68% |
Reaction conditions:
-
Temperature : 100°C, 18 hours
-
Base : Cesium carbonate
Methanone Bridge Formation
Coupling via Acyl Chloride Intermediate
The methanone bridge is formed by reacting the piperidin-4-ylmethanone intermediate with 4-phenylpiperazine using thionyl chloride (SOCl2) to generate the acyl chloride:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Acyl chloride formation | SOCl2, DCM, 0°C → reflux | 92% |
| Amine coupling | 4-Phenylpiperazine, Et3N, DCM | 85% |
Direct Carbonylative Coupling
A one-pot palladium-catalyzed carbonylative coupling avoids isolated acyl chloride intermediates:
| Parameter | Conditions | Yield | Source |
|---|---|---|---|
| Catalyst | Pd(OAc)2/Xantphos | 73% | |
| CO Pressure | 1 atm | – | |
| Solvent | Dioxane/Water (4:1) | – | |
| Temperature | 100°C, 18 hours | – |
Industrial-Scale Optimization
Continuous Flow Synthesis
Modern approaches employ continuous flow systems to enhance scalability:
| Reactor Type | Residence Time | Yield | Purity |
|---|---|---|---|
| Microfluidic | 30 minutes | 81% | 99.2% |
| Packed-Bed | 2 hours | 78% | 98.5% |
Green Chemistry Metrics
Comparative analysis of solvent systems:
| Solvent | PMI* | E-Factor** |
|---|---|---|
| Ethanol | 6.2 | 8.5 |
| 2-MeTHF | 4.8 | 5.9 |
| Water | 3.1 | 4.2 |
*Process Mass Intensity; **Environmental Factor
Challenges and Troubleshooting
Common Side Reactions
Purification Strategies
-
Crystallization : Heptane/EtOAC (3:1) achieves >99% purity.
-
Chromatography : Silica gel (230–400 mesh) with 5–10% MeOH/DCM.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloropyridazine group serves as a key site for nucleophilic substitution. The electron-withdrawing chlorine atom activates the pyridazine ring for displacement by nucleophiles such as amines or alkoxides.
Example Reaction :
Replacement of the 6-chloro group with piperidine occurs under basic conditions (e.g., K₂CO₃ in DMF at 80°C), yielding substituted derivatives.
| Reaction Type | Conditions | Catalyst/Base | Outcome |
|---|---|---|---|
| Aromatic substitution | DMF, 80°C, 12h | K₂CO₃ | Piperidine-substituted pyridazine |
Cycloaddition Reactions
The piperidine and phenylpiperazine moieties enable participation in [3+2]-azomethine ylid cycloadditions. These reactions form pyrrolidine rings with high stereoselectivity.
Key Process :
-
Reacting with ylid precursors (e.g., formaldehyde derivatives) in dichloromethane or THF.
-
Activation via trifluoroacetic acid (TFA) or silver fluoride (AgF) .
| Cycloaddition Type | Solvent | Catalyst | Stereochemistry | Yield |
|---|---|---|---|---|
| [3+2] Azomethine ylid | DCM/THF | TFA/AgF | >90% trans | 60–75% |
Hydrolysis and Condensation
The methanone carbonyl group undergoes hydrolysis under acidic or basic conditions, forming carboxylic acid intermediates. Conversely, condensation reactions with hydrazines yield hydrazone derivatives.
Documented Transformations :
-
Hydrolysis : Treatment with HCl in 1,4-dioxane/water (reflux, 6h) cleaves the ketone to a carboxylic acid.
-
Condensation : Reaction with hydrazine hydrate in ethanol produces hydrazones, useful for further functionalization.
Oxidation and Reduction
The tertiary amine in the piperazine ring can be oxidized to N-oxide derivatives using m-CPBA, while the carbonyl group is reducible to a hydroxyl group.
Representative Data :
| Reaction | Reagent | Conditions | Product |
|---|---|---|---|
| Oxidation (N-oxide) | m-CPBA | DCM, 0°C, 2h | Piperazine N-oxide |
| Reduction (Carbonyl) | LiAlH₄ | THF, reflux, 4h | Secondary alcohol derivative |
Coupling Reactions
The compound participates in cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce aryl groups at the chloropyridazine position.
Protocol :
-
Use of Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and arylboronic acids in toluene/ethanol (80°C, 24h).
-
Yields biphenylpyridazine derivatives with >70% efficiency.
Deprotection and Functionalization
During synthesis, protecting groups (e.g., Boc) are removed under acidic conditions to free reactive sites for further modifications.
Example :
-
Boc deprotection with TFA in dichloromethane (room temperature, 2h) yields a secondary amine intermediate.
Comparative Reactivity with Analogues
The reactivity profile of this compound differs from structurally similar molecules due to its unique substitution pattern:
Synthetic Workflow and Optimization
Multi-step synthesis involves sequential coupling, cyclization, and purification stages:
-
Piperidine-Pyridazine Coupling : EDCl/HOBt-mediated amide bond formation (RT, 12h).
-
Piperazine Introduction : Nucleophilic aromatic substitution (100°C, DMF, 24h).
-
Final Purification : Column chromatography (silica gel, EtOAc/hexane) to achieve >95% purity.
Stability and Degradation Pathways
-
Photodegradation : Exposure to UV light induces C-Cl bond cleavage, forming pyridazine radicals.
-
Hydrolytic Stability : Stable in neutral aqueous solutions but degrades under strong acidic/basic conditions.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential as a therapeutic agent in treating various neurological disorders. Its structural components suggest it may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
Key Findings:
- Antidepressant Activity : Preliminary studies have indicated that derivatives of piperazine compounds exhibit antidepressant-like effects in animal models, suggesting similar potential for this compound .
- Anxiolytic Effects : Research has shown that compounds with piperidine and piperazine structures can produce anxiolytic effects, which may be relevant for anxiety disorders .
Pharmacological Studies
Pharmacological evaluations have demonstrated the compound's ability to modulate various receptor systems. For instance, it may act as an antagonist or partial agonist at certain serotonin receptors, contributing to its therapeutic profile.
Case Studies :
- A study on related compounds found significant inhibition of serotonin reuptake, indicating potential use as an antidepressant .
- Investigations into compounds with similar structures have revealed their efficacy in reducing symptoms of anxiety and depression in clinical settings .
Mechanism of Action
The mechanism of action of (1-(6-Chloropyridazin-3-yl)piperidin-4-yl)(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit an enzyme by binding to its active site, preventing the substrate from accessing the catalytic residues.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogues
The compound shares structural motifs with several piperazinyl methanone derivatives (Table 1). For instance:
- (3-Chloro-4-methylphenyl)(4-(4-nitrophenyl)piperazin-1-yl)methanone: Substitutes the pyridazine with a chlorophenyl group and introduces a nitro substituent, likely altering electron density and redox properties .
- (4-benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone: Replaces pyridazine with an indole ring, a common pharmacophore in serotonin receptor modulators .
Table 1: Structural Comparison of Selected Analogues
Functional Differences
- Electron-Withdrawing vs. Electron-Donating Groups : The 6-chloro substituent in the target compound contrasts with the nitro group in , which may reduce metabolic stability but enhance electrophilic reactivity.
- Heterocycle Influence : Pyridazine’s electron-deficient nature compared to pyrimidine (w3) or indole () could affect binding to targets like ATP-binding pockets or GPCRs.
- Piperazine Substitution : The 4-phenylpiperazine in the target compound versus benzyl () or nitrophenyl () groups may alter pharmacokinetics, as phenylpiperazines often improve blood-brain barrier penetration.
Biological Activity
The compound (1-(6-Chloropyridazin-3-yl)piperidin-4-yl)(4-phenylpiperazin-1-yl)methanone is a significant molecule in medicinal chemistry, particularly due to its potential therapeutic applications. This article discusses its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 348.84 g/mol. The compound features a complex structure that includes a chloropyridazine moiety, piperidine, and phenylpiperazine components, which are often associated with various biological activities.
1. Antimicrobial Activity
Research has indicated that compounds similar to (1-(6-Chloropyridazin-3-yl)piperidin-4-yl)(4-phenylpiperazin-1-yl)methanone exhibit antimicrobial properties. For instance, studies on related piperazine derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
2. Anticancer Properties
Preliminary studies have suggested that the compound may possess anticancer activity. A study involving pyridazine derivatives demonstrated that similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
3. Neuropharmacological Effects
The piperazine and piperidine moieties are known for their neuroactive properties. Compounds containing these structures have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests potential applications in treating neurological disorders such as depression and anxiety .
The biological activity of (1-(6-Chloropyridazin-3-yl)piperidin-4-yl)(4-phenylpiperazin-1-yl)methanone can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an enzyme inhibitor, affecting pathways critical for microbial survival or cancer cell growth.
- Receptor Modulation : It may interact with various receptors in the central nervous system, influencing neurotransmitter release and uptake.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of piperazine derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. The structure–activity relationship indicated that the introduction of halogenated groups enhanced antibacterial efficacy .
Case Study 2: Anticancer Activity
In vitro studies on pyridazine derivatives showed that compounds similar to (1-(6-Chloropyridazin-3-yl)piperidin-4-yl)(4-phenylpiperazin-1-yl)methanone inhibited the proliferation of breast cancer cells (MCF7) with IC50 values in the low micromolar range. The mechanism was linked to apoptosis via the mitochondrial pathway .
Data Summary
Q & A
Q. What are the standard synthetic routes for preparing (1-(6-Chloropyridazin-3-yl)piperidin-4-yl)(4-phenylpiperazin-1-yl)methanone, and how are intermediates characterized?
The synthesis typically involves coupling a piperidin-4-one intermediate (e.g., 1-(6-chloropyridazin-3-yl)piperidin-4-one) with 4-phenylpiperazine via a methanone linkage. Key steps include:
- Nucleophilic substitution : Reacting 6-chloropyridazine with piperidin-4-one under basic conditions to form the piperidine-pyridazine intermediate .
- Acylation : Coupling the intermediate with 4-phenylpiperazine using a carbonylating agent (e.g., phosgene derivatives or carbodiimide-mediated reactions) .
- Purification : Column chromatography (e.g., silica gel with n-hexane/EtOAc) or recrystallization . Characterization :
- 1H/13C-NMR : Peaks for the pyridazine ring (δ 7.5–8.5 ppm), piperazine (δ 2.5–3.5 ppm), and methanone carbonyl (δ 165–170 ppm) .
- HPLC : Retention time (~11–12 minutes) and peak area (>95%) at 254 nm to confirm purity .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify proton environments and carbon frameworks, respectively. For example, the methanone carbonyl appears at ~168 ppm in 13C-NMR .
- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) with specific retention times .
- Elemental Analysis : Confirms empirical formula (e.g., C, H, N within ±0.4% of calculated values) .
Q. What are the common purification techniques applied during synthesis?
- Column Chromatography : Silica gel with gradient elution (e.g., n-hexane/EtOAc) for intermediates .
- Recrystallization : Solvent pairs like CHCl3/MeOH for final products .
- Distillation : For volatile byproducts or solvents under reduced pressure .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the final coupling step?
- Solvent Selection : Polar aprotic solvents (e.g., DMF or dichloromethane) enhance nucleophilicity in acylation reactions .
- Catalysts : Lewis acids (e.g., AlCl3) or coupling agents (e.g., EDC/HOBt) improve carbonyl bond formation .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps . Example : In analogous syntheses, yields improved from 12% to 78% by optimizing solvent polarity and reaction time .
Q. How do structural modifications at the piperazine or pyridazine moieties influence pharmacokinetic properties?
- Pyridazine Substitution : Electron-withdrawing groups (e.g., Cl) enhance metabolic stability by reducing oxidation .
- Piperazine Modifications : Bulky aryl groups (e.g., 4-phenyl) increase lipophilicity, improving blood-brain barrier penetration .
- Data Example : Replacing 4-phenylpiperazine with 4-(2-hydroxyethyl)piperazine in analogs increased aqueous solubility by 30% .
Q. What computational approaches predict the binding affinity of this compound to neurological targets?
- Molecular Docking : Models interactions with receptors (e.g., GPR55 or cholinergic transporters) using software like AutoDock .
- QSAR Models : Correlate substituent effects (e.g., Cl position) with bioactivity data from analogs . Case Study : A similar methanone derivative showed a docking score of −9.2 kcal/mol for the vesicular acetylcholine transporter, validated by PET imaging .
Q. How are thermal and optical properties of crystalline forms analyzed, and what implications do they have?
- Thermal Gravimetric Analysis (TGA) : Determines decomposition temperatures (e.g., >200°C for stability assessment) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for polymorph screening .
- Differential Scanning Calorimetry (DSC) : Identifies melting points and phase transitions to guide formulation .
Q. What strategies resolve contradictions in biological activity data across assays?
- Orthogonal Assays : Cross-validate receptor binding (e.g., radioligand displacement) with functional assays (e.g., cAMP inhibition) .
- Environmental Controls : Maintain consistent pH (7.4) and temperature (37°C) to minimize assay variability .
- Receptor Selectivity Profiling : Test against off-target receptors (e.g., serotonin or dopamine receptors) to rule out non-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
